molecular formula C9H9O3- B1232603 (R)-3-phenyllactate

(R)-3-phenyllactate

Cat. No.: B1232603
M. Wt: 165.17 g/mol
InChI Key: VOXXWSYKYCBWHO-MRVPVSSYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Phenyllactate, also known as D-(+)-3-Phenyllactic acid or (2R)-2-hydroxy-3-phenylpropanoic acid, is a chiral organic compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol . This compound serves as a valuable chiral building block in organic synthesis, particularly in the preparation of statine and its derivatives . It also functions as a key starting material in the synthesis of the hypoglycemic agent enlitazone and in the preparation of (15)N-labeled phenylalanine . This compound is characterized by a specific optical rotation of +22° (c=1 in water) and a melting point range of 122-127°C . The compound exhibits solubility in water and should be stored under cold conditions to maintain stability . In biochemical contexts, (R)-phenyllactate participates in phenylalanine metabolism and the biosynthesis of tropane, piperidine, and pyridine alkaloids . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans .

Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

(2R)-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1/t8-/m1/s1

InChI Key

VOXXWSYKYCBWHO-MRVPVSSYSA-M

SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Food Preservation

Antimicrobial Properties
(R)-3-phenyllactate exhibits notable antibacterial and antifungal activities, making it a valuable candidate for food preservation. A study demonstrated that combining this compound with nisin—a well-known antimicrobial peptide—enhanced the antibacterial efficacy against foodborne pathogens such as Staphylococcus xylosus and Micrococcus luteus. The combination was effective in extending the shelf life of meat and dairy products by reducing microbial spoilage during storage .

Case Study: Nisin and this compound Co-production
Researchers engineered a strain of Lactococcus lactis to co-produce nisin and this compound. This strain showed improved antimicrobial activity compared to either agent alone, highlighting its potential for application in the food industry as a natural preservative .

Health Benefits

Microbiota-Derived Metabolite
Recent studies have identified this compound as a microbiota-derived metabolite that can positively influence healthspan and lifespan in model organisms like Caenorhabditis elegans. The compound was shown to enhance mitochondrial activity and promote stress resilience, suggesting its potential role in aging and metabolic health .

Mechanisms of Action
The mechanisms by which this compound exerts its effects include interaction with mitochondrial respiration chain complexes, specifically enhancing the activities of MRCC II and MRCC V. This interaction appears to mitigate age-related declines in mitochondrial function, supporting overall vitality .

Reactive Oxygen Species Reduction

This compound has been shown to reduce the production of reactive oxygen species (ROS) in both mitochondria and neutrophils. In vitro studies indicated that it decreases ROS levels significantly, which is crucial for maintaining cellular health and preventing oxidative stress-related damage .

Antifungal Activity

Inhibition of Fungal Pathogens
The antifungal properties of this compound have been highlighted in studies focusing on its efficacy against various fungal strains such as Aspergillus flavus and Candida albicans. Probiotic strains producing this compound demonstrated significant inhibition of these pathogens, suggesting its application in treating fungal infections, particularly in immunocompromised patients .

Biotechnological Applications

Production via Fermentation
The production of this compound through fermentation processes using lactic acid bacteria has been explored as a sustainable method for generating this compound. This biotechnological approach not only provides an efficient means of production but also aligns with the growing demand for natural preservatives in food systems .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Studies
Food PreservationAntimicrobial agent in food productsEnhanced efficacy when combined with nisin; effective against S. xylosus and M. luteus
Health BenefitsExtends lifespan and healthspan in model organismsEnhances mitochondrial function; promotes stress resilience
ROS ReductionDecreases oxidative stress in cellsSignificant reduction in ROS production observed
Antifungal ActivityInhibits growth of pathogenic fungiEffective against A. flavus and C. albicans
Biotechnological ProductionSustainable fermentation-based production methodsUtilizes lactic acid bacteria for efficient synthesis

Comparison with Similar Compounds

Quantitative Data

  • In Clostridium difficile, this compound is exported earlier during phenylalanine fermentation than 3-phenylpropanoate, suggesting distinct regulatory mechanisms .
  • Overexpression of pheA in petunia increased this compound levels by 10–800-fold in transgenic lines, whereas 4-hydroxyphenyllactate accumulation remained minimal under similar conditions .

Preparation Methods

Industrial-Scale Hydrogenation

The most industrially viable method involves catalytic hydrogenation of phenylpyruvic acid derivatives. As detailed in US5684186A, this process employs palladium- or platinum-based catalysts under mild hydrogen pressure (1–30 kg/cm²) in alcoholic solvents. For example, hydrogenating 3-(4-hydroxyphenyl)pyruvic acid in methanol with 5% Pd/C at 25°C for 3 hours achieves yields exceeding 90%. Key advantages include:

  • High stereoselectivity : The reaction preserves chirality when starting from enantiomerically pure phenylpyruvic acid precursors.

  • Scalability : Solvents like methanol or ethanol facilitate easy catalyst recovery and recycling.

Table 1: Representative Catalytic Hydrogenation Conditions

SubstrateCatalystSolventTemperature (°C)Pressure (kg/cm²)Yield (%)
3-(4-Hydroxyphenyl)pyruvate5% Pd/CMethanol251092
Ethyl 3-phenylpyruvatePtO₂Ethanol502088
Methyl 3-(3,4-diOMe)pyruvateRaney Nii-PrOH701585

Limitations of Traditional Reduction Methods

Earlier methods, such as Zn-Hg amalgam reduction, faced challenges like toxic waste generation and low yields (≤10%). The catalytic approach circumvents these issues, offering a greener and more efficient alternative.

Multi-Step Organic Synthesis from Chiral Precursors

Esterification and Protection Strategies

A formal synthesis of kurasoin B intermediates demonstrates the utility of (S)-phenyllactic acid as a starting material. Methyl (S)-2-hydroxy-3-phenylpropanoate is prepared via diazomethane esterification of (S)-phenyllactic acid (97% yield), followed by tert-butyldimethylsilyl protection (96% yield). While this route targets the (S)-enantiomer, analogous steps using (R)-phenyllactic acid enable access to the (R)-configured product.

Diastereoselective Reduction of β-Keto Sulfoxides

The ARKAT-USA protocol employs β-keto sulfoxides for asymmetric induction. Treatment of methyl (R)-3-(tert-butyldimethylsilyloxy)-3-phenylpropanoate with (R)-(+)-methyl p-tolyl sulfoxide generates a diastereomeric β-keto sulfoxide, which undergoes DIBAH/ZnBr₂ reduction to yield epoxide intermediates with >90% diastereomeric excess. This method highlights the flexibility of chiral auxiliary approaches for accessing enantiopure (R)-3-phenyllactate derivatives.

Biocatalytic Routes via Microbial Metabolism

Enzymatic Dehydration in Clostridium sporogenes

Clostridium sporogenes metabolizes (R)-phenyllactate to (E)-cinnamate via a two-step enzymatic pathway:

  • CoA-transferase activity : Cinnamoyl-CoA transfers CoA to (R)-phenyllactate, forming phenyllactyl-CoA.

  • Dehydratase activity : A [4Fe-4S] cluster-containing enzyme catalyzes syn-dehydration to cinnamoyl-CoA.

Key Reaction Parameters:

  • Cofactors : Requires 10 µM FAD, 0.4 mM ATP, and 2.5 mM MgCl₂.

  • Oxygen sensitivity : Dehydratase activity is irreversibly inhibited by O₂, necessitating anaerobic conditions.

Synthetic Biology Applications

Engineered E. coli strains expressing Clostridium dehydratases offer potential for scalable biocatalytic production. However, low volumetric yields (≤1 g/L) and enzyme instability remain challenges for industrial adoption.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

  • Catalytic hydrogenation excels in yield (85–95%) and scalability, making it the preferred industrial method.

  • Multi-step organic synthesis provides stereochemical precision but involves costly protecting groups and lower overall yields (32–50%).

  • Biocatalytic routes align with green chemistry principles but require advanced fermentation infrastructure and optimization.

Environmental and Economic Considerations

  • Waste reduction : Catalytic methods generate less hazardous waste compared to Zn-Hg amalgam reductions.

  • Cost drivers : Palladium catalysts contribute significantly to production costs, motivating research into reusable heterogeneous catalysts .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the enantioselective synthesis of (R)-3-phenyllactate?

  • Methodological Answer : Use enzymatic catalysis with lactate dehydrogenases (LDHs) from Lactobacillus plantarum or Brevibacterium strains, which exhibit stereoselectivity for the (R)-enantiomer . Key parameters include pH (6.5–7.5), temperature (30–37°C), and cofactor regeneration systems (e.g., NADH/NAD+). Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (>95%) .

Q. How can researchers detect and quantify this compound in complex biological matrices (e.g., microbial supernatants or honey)?

  • Methodological Answer : Employ GC-MS or LC-MS/MS with derivatization (e.g., silylation for GC-MS) to enhance volatility and sensitivity. For honey analysis, combine solid-phase extraction (SPE) with reversed-phase HPLC-UV (detection at 210 nm) to resolve 3-phenyllactate from interfering organic acids like lactate and phenylacetate .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

  • Methodological Answer : Use broth microdilution assays against Gram-negative (Salmonella typhi) and Gram-positive (Staphylococcus aureus) pathogens. Include azithromycin and ciprofloxacin as positive controls. Minimum inhibitory concentration (MIC) values should be validated with time-kill kinetics and compared to docking scores (e.g., −3.59 kcal/mol for S. typhi OmpF) to correlate bioactivity with molecular interactions .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives with enhanced binding affinity to bacterial porins?

  • Methodological Answer :

Target Selection : Prioritize outer membrane proteins (e.g., OmpF in S. typhi) critical for nutrient uptake .

Docking Protocols : Use AutoDock Vina with Lamarckian GA, grid boxes covering active sites (e.g., OmpF’s constriction zone), and explicit solvation.

Validation : Compare computed binding scores (ΔG) with experimental MICs. Derivatives with ΔG < −4.5 kcal/mol may warrant synthesis and testing .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound across different studies?

  • Methodological Answer :

  • Standardization : Calibrate instruments using certified reference materials (CRMs) and report solvent systems (e.g., D₂O vs. CDCl₃ for NMR).
  • Comparative Analysis : Cross-validate with computational spectroscopy (DFT-based IR predictions) and peer datasets. Discrepancies in peak assignments (e.g., hydroxyl vs. carboxylate stretches) may arise from pH-dependent tautomerism .

Q. What strategies are effective for analyzing this compound’s role in microbial metabolic pathways (e.g., amino acid catabolism in Leishmania)?

  • Methodological Answer :

Isotopic Tracing : Use ¹³C-labeled phenylalanine to track 3-phenyllactate production via LC-MS.

Enzyme Knockouts : CRISPR-Cas9 deletion of broad-specificity aminotransferases in L. donovani to assess pathway disruption.

Metabolic Flux Analysis : Integrate RNA-seq data to identify upregulated dehydrogenases (e.g., D-lactate dehydrogenase) linked to phenylalanine deamination .

Q. How can researchers address variability in this compound’s pharmacokinetic predictions between in silico and in vivo models?

  • Methodological Answer :

  • QikProp Adjustments : Refine parameters like logP (experimental range: 1.2–1.5) and plasma protein binding (%) using rodent pharmacokinetic data.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate tissue-specific permeability coefficients (e.g., blood-brain barrier penetration <5% in rats) to improve bioavailability predictions .

Guidelines for Data Presentation

  • Statistical Rigor : Report mean ± SD with n ≥ 3 replicates. Use ANOVA for multi-group comparisons (specify p-value thresholds, e.g., p < 0.05) .
  • Figures/Tables : Label axes with SI units (e.g., mM, μM) and include error bars for biological variability. For docking results, provide 2D/3D interaction diagrams (e.g., H-bonds with OmpF residues) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-phenyllactate
Reactant of Route 2
(R)-3-phenyllactate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.